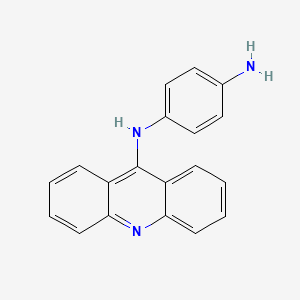

4-(9-Acridinylamino)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-acridin-9-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJBUPXVQDLXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207353 | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58658-11-0 | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58658-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058658110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(9-Acridinylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 9 Acridinylamino Aniline and Its Analogs

Strategies for Core Scaffold Synthesis

The creation of the tricyclic anilinoacridine core is the foundational step upon which all further derivatization is built. Both traditional and modern synthetic techniques have been applied to achieve this.

Solution-phase synthesis remains a common and versatile method for preparing anilinoacridines. The most prevalent approach involves the condensation of a 9-chloroacridine (B74977) derivative with a substituted aniline (B41778). onua.edu.ua This reaction is a nucleophilic aromatic substitution where the amino group of the aniline displaces the chlorine atom at the 9-position of the acridine (B1665455) ring.

For instance, a series of 5-(9-acridinylamino)anisidines were synthesized by condensing methoxy-substituted 1,3-phenylenediamines with various 9-chloroacridine derivatives. onua.edu.ua Similarly, N-(9'-Acridinyl)-O-phenylhydroxylamines can be synthesized by coupling a suitable hydroxylamine (B1172632) derivative to 9-chloroacridine. unco.edu The reaction conditions for these condensations can vary but often require heating in a suitable solvent, sometimes with the addition of an acid catalyst to facilitate the reaction.

Alternative methods for constructing the acridine ring itself, which can then be converted to the target anilinoacridine, include the cyclization of N-phenylanthranilic acid derivatives or Friedel-Crafts reactions. acs.org For example, reacting 2-(phenylamino)benzoic acid with a dehydrating agent like polyphosphoric acid (PPA) at high temperatures can induce intramolecular cyclization to form the acridinone (B8587238) scaffold, which can be subsequently converted to the 9-chloroacridine precursor. smolecule.com

The primary advantage of solution-phase synthesis is its flexibility and scalability, allowing for the preparation of specific target molecules in substantial quantities. However, it can be time-consuming, especially with respect to the purification of intermediates and final products, which often requires chromatographic techniques. nih.gov

To overcome the purification challenges of solution-phase chemistry and to facilitate the rapid synthesis of large numbers of analogs for screening, solid-phase synthesis (SPS) has been adapted for anilinoacridine production. d-nb.infowikipedia.org This methodology involves attaching a starting material to an insoluble polymer resin and then carrying out a sequence of reactions. wikipedia.org The key advantage is that excess reagents and by-products can be removed by simple filtration and washing of the resin. d-nb.info

In the context of anilinoacridines, a common strategy involves the use of 9-anilinoacridine-4-carboxylic acid. researchgate.net This pre-formed core can be attached to a resin, often through an amide bond linkage, and then further modified. Alternatively, a peptide can be assembled on the solid support, followed by the coupling of the anilinoacridine moiety. researchgate.netconnectedpapers.com This approach is particularly useful for generating libraries of acridine-peptide conjugates. researchgate.net

The development of novel linkers and resins, such as PEG-PS-DVB co-polymers with good swelling properties in polar solvents, has expanded the scope of reactions that can be performed on the solid phase. d-nb.info While the initial development of a solid-phase route can be labor-intensive, its amenability to automation and high-throughput parallel synthesis makes it a powerful tool for generating chemical libraries. nih.govd-nb.info

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Principle | Reactions are carried out in a homogeneous liquid phase. | Reactions occur on molecules attached to an insoluble solid support. |

| Purification | Often requires extraction, crystallization, or chromatography. | Simplified to filtration and washing of the solid support. d-nb.info |

| Reagent Use | Stoichiometric amounts are preferred to simplify purification. | Excess reagents can be used to drive reactions to completion. d-nb.info |

| Scalability | Generally more straightforward to scale up to large quantities. | Primarily used for library generation and small-scale synthesis. d-nb.info |

| Automation | Can be automated but is often performed manually. | Highly amenable to automation and high-throughput formats. d-nb.info |

Traditional Solution-Phase Synthesis Approaches

Functionalization of the Anilinoacridine Core

Once the core anilinoacridine scaffold is synthesized, extensive functionalization can be performed on both the aniline ring and the acridine chromophore to modulate the compound's properties.

The aniline ring of the 9-anilinoacridine (B1211779) structure is a frequent target for modification. onua.edu.uanih.gov The nature and position of substituents on this ring can significantly influence the molecule's electronic properties, conformation, and interactions with biological targets. nih.gov

A common strategy is to use a pre-substituted aniline in the initial condensation reaction with 9-chloroacridine. For example, to create derivatives with altered basicity or hydrogen-bonding capabilities, anilines bearing methoxy (B1213986) (CH₃O), carboxyl (COOH), or other functional groups are used. onua.edu.uanih.gov Anionic derivatives have been prepared by introducing a carboxylate function, with studies showing that placement is critical; the 1'-COOH and 1'-(CH₂)₂COOH analogs were found to be active, whereas the 1'-CH₂COOH variant was not. nih.gov

Structure-activity relationship (SAR) studies have systematically explored this area. In one such study, a series of analogs with diverse substituents on the phenyl ring of the aniline moiety were designed and synthesized to probe structural requirements for activity. nih.gov These modifications provide a basis for optimizing properties like potency and lipophilicity. nih.gov

| Substituent | Position on Aniline Ring | Synthetic Strategy | Reference |

| Methoxy (OCH₃) | meta, ortho, para | Condensation of substituted phenylenediamine with 9-chloroacridine. | onua.edu.ua |

| Carboxyl (COOH) | 1'- | Synthesis of anilino-benzoic acid followed by condensation. | nih.gov |

| Alkylcarbamate | 5-position (of 3-amino-5-hydroxymethylaniline) | Reaction of the parent AHMA with an alkyl isocyanate. | acs.org |

| Peptide (Gly-His-Lys) | para | Coupling of the peptide to the amino group of 4-(9-acridinylamino)aniline. | nih.gov |

The acridine chromophore itself offers numerous positions for functionalization, allowing for the introduction of a wide variety of chemical groups to tune the molecule's properties. onua.edu.uaoup.com Modifications are often aimed at altering DNA binding, influencing cellular uptake, or attaching other functional moieties.

A notable example is the introduction of an N-mustard group at the C4 position of the acridine ring. acs.orgnih.gov This was achieved by linking the alkylating pharmacophore to the acridine core using O-ethyl, O-propyl, or O-butyl spacers. acs.orgnih.gov Other modifications include the addition of methyl (CH₃) and dimethylaminoethylcarboxamido (CONHCH₂CH₂N(CH₃)₂) groups at the C4 and C5 positions. onua.edu.uaacs.org These substituents can influence the electronegativity of the ring system and affect interactions with biological targets. onua.edu.ua The synthesis of these derivatives typically involves starting with an already substituted 9-chloroacridine precursor for the condensation step. onua.edu.ua

| Substituent | Position on Acridine Ring | Synthetic Strategy | Reference |

| N-Mustard | C4 | Linking the N-mustard via an ether spacer to a C4-hydroxyacridine derivative. | acs.orgnih.gov |

| Methyl (CH₃) | C4', C5' | Use of a pre-substituted 9-chloroacridine in the condensation reaction. | acs.org |

| Dimethylaminoethylcarboxamido | C5' | Multi-step synthesis to build the side chain on the acridine core before condensation. | acs.org |

| Nitro (NO₂) | C1, C3 | Nitration of the acridine ring system. | oup.com |

A specific and significant area of derivatization involves the incorporation of sulfur-containing functional groups into the 9-anilinoacridine structure. nih.gov These modifications are often inspired by the structure of amsacrine (B1665488), which contains a methanesulfonamide (B31651) group. nih.govbenthamscience.com

A range of sulfur-containing analogs have been synthesized, including sulfides, sulfoxides, and sulfones. nih.govijpsonline.comsciencepublishinggroup.com The synthesis of these compounds generally involves the reaction of a substituted aniline bearing the desired sulfur moiety with 9-chloroacridine. For example, a series of sulfide (B99878) derivatives were prepared and subsequently oxidized to the corresponding sulfoxides. nih.gov

Studies have shown that the nature of the sulfur group and its substitution pattern are important. For instance, among a series of non-alkyl-substituted sulfide derivatives, those with electron-donating groups para to the sulfide were more cytotoxic than a derivative with an electron-withdrawing nitro group. nih.gov The sulfoxide (B87167) derivatives are also of interest as they can act as potential bioreductive prodrugs, being less active than their sulfide counterparts but potentially reduced to the more active form under hypoxic conditions. nih.gov

Modification of the Acridine Chromophore

Design and Synthesis of Hybrid Molecules and Conjugates

A prominent strategy in the evolution of this compound-based compounds is the creation of hybrid molecules. This approach involves covalently linking the acridine intercalator to other pharmacophores, aiming to combine their distinct functionalities into a single molecule with superior therapeutic properties.

A sophisticated class of hybrid agents has been developed by combining the DNA-intercalating 9-anilinoacridine core with ligands that bind to the minor groove of DNA. capes.gov.brdnu.dp.ua This dual-binding approach aims to increase DNA binding affinity and sequence specificity, potentially leading to enhanced antitumor activity. scispace.com The design principle involves a model where the planar acridine ring inserts itself between DNA base pairs, while the attached side chain settles within the minor groove. capes.gov.brplos.org

Key examples of this strategy involve conjugating 9-anilinoacridine derivatives, such as 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA), with natural antitumor agents like distamycin A or netropsin (B1678217), which are known minor groove binders. dnu.dp.uascispace.com The synthesis of these pseudopeptides results in molecules capable of interacting with DNA through two distinct modes. capes.gov.brdnu.dp.ua This dual interaction is believed to enhance selectivity and may reduce the likelihood of developing drug resistance. scispace.com Studies on these hybrids have confirmed that the acridine moiety occupies an intercalation site while the distamycin or netropsin residue resides in the DNA minor groove, consistent with the intended design. capes.gov.br

Table 1: Examples of 9-Anilinoacridine-Minor Groove Binder Hybrids This table is generated based on descriptive data from research findings.

| Hybrid Type | Intercalating Moiety | Minor Groove Binder | Rationale |

| AHMA-Distamycin A | 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) | Distamycin A | Combines intercalation and minor groove binding to increase DNA affinity and selectivity. dnu.dp.uascispace.com |

| AHMA-Netropsin | 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) | Netropsin | Creates a dual-binding agent to enhance interaction with DNA and potentially overcome resistance. dnu.dp.uascispace.com |

| Anilinoacridine-Netropsin | 9-Anilinoacridine | Netropsin | Designed for the acridine nucleus to intercalate and the netropsin residue to bind in the minor groove. capes.gov.br |

The conjugation of the 9-aminoacridine (B1665356) scaffold with amino acids or peptide residues is a versatile strategy to modify the physicochemical properties and biological activity of the parent compound. google.comresearchgate.net These modifications can improve aqueous solubility, enhance cellular delivery, and even target the drug to specific cancer cells. google.com

The synthesis can be performed using solid-phase peptide synthesis (SPPS). google.com For instance, a protected amino acid, such as Fmoc-Arg(Pbf)-OH, can be attached to a resin, followed by reaction with a suitable acridine precursor to form the conjugate. google.com The choice of amino acid or peptide is crucial; hydrophilic residues like lysine, arginine, aspartic acid, or glutamic acid can be used to improve solubility, while others like glutamine and asparagine, or homopeptides such as polyarginine, may be selected to enhance drug delivery. google.com

In some designs, peptides are used as targeting moieties. By conjugating the 9-aminoacridine derivative to a peptide that specifically binds to receptors overexpressed on cancer cells, the cytotoxic agent can be directed preferentially to the tumor site. google.com Research has also explored the influence of simple dipeptide side chains, such as lysylglycyl, on the DNA binding parameters of this compound derivatives. capes.gov.br

Table 2: Applications of Peptide Conjugation in 9-Aminoacridine Derivatives This table is generated based on descriptive data from research findings.

| Conjugated Residue(s) | Purpose of Conjugation | Synthetic Method Mentioned | Reference |

| Lysine, Arginine, Aspartic Acid, Glutamic Acid | Improve solubility | General chemical synthesis | google.com |

| Glutamine, Asparagine, Polyarginine | Improve drug delivery | General chemical synthesis | google.com |

| Cancer-targeting peptides | Direct the drug to cancer cells | Solid-phase peptide synthesis | google.com |

| Lysylglycyl | Modulate DNA binding parameters | Not specified | capes.gov.br |

| Tuftsin analogues | Act as a peptidyl carrier for the cytotoxic molecule | Not specified | researchgate.net |

The synthesis of azalogues represents a classic medicinal chemistry approach to creating bioisosteres, where one atom or group of atoms is replaced by another with similar properties. In the context of 4'-(9-acridinylamino)methanesulfonanilide (B1208281) analogues, aza analogues have been prepared as nonclassical bioisosteres by replacing a nitro-substituted carbon in the anilino ring (–C(NO₂)=) with an aza group (–N=). researchgate.netresearchgate.net

This substitution was investigated to determine if the biological activity of certain nitro-substituted precursors, which have low base strength, was dependent on their in vivo reduction to more basic and active amines. researchgate.netresearchgate.net Researchers synthesized isomeric 3- and 4-azalogues that possessed a similar base strength to the parent nitro compounds. researchgate.net The finding that these azalogues exhibited significant biological activity without the possibility of being reduced to more basic forms demonstrated that potent activity could be achieved in weakly basic compounds and that in vivo reduction of a nitro group was not a prerequisite for the drug's efficacy in this series. researchgate.netresearchgate.net Other bioisosteric replacements have included the synthesis of aza-acridine derivatives, where a carbon atom in the acridine tricycle is replaced with a nitrogen atom. sci-hub.box

Latentiated congeners, or prodrugs, are inactive derivatives of a drug that are designed to undergo chemical or enzymatic transformation in vivo to release the active parent compound. This strategy is often used to improve pharmacokinetic properties or reduce toxicity. For the 4'-(9-acridinylamino)methanesulfonanilide class of agents, N¹-acyl derivatives have been developed as prodrugs. nih.gov

These N¹-acylated compounds are designed to be stable until they undergo deacylation in the body, liberating the active core agent. nih.gov This conversion can occur upon incubation in pH 7.5 buffer or in the presence of blood. nih.gov Studies have shown that modifying the acyl group allows for the fine-tuning of properties such as lipophilicity. In certain series of these acyl derivatives, increasing the lipophilic character initially led to increased toxicity, but further increases in lipophilicity resulted in a decrease in toxicity. nih.gov The antitumor activity of these latentiated congeners was often found to be inversely related to their toxicity, with some lower acyl derivatives showing enhanced effects compared to the nonacylated parent drug. nih.gov

Molecular Recognition and Mechanistic Studies of 4 9 Acridinylamino Aniline Derivatives with Biological Targets

DNA Intercalation Mechanisms

The interaction of 4-(9-acridinylamino)aniline derivatives with DNA is a multifaceted process involving both intercalation of the acridine (B1665455) chromophore and interactions of the side chain within the DNA grooves. researchgate.net These interactions are critical for their biological effects, which include the inhibition of enzymes essential for DNA metabolism. ontosight.ai

The fundamental mechanism of action for this compound derivatives involves the insertion of the planar acridine moiety between adjacent base pairs of the DNA double helix. ontosight.aiceon.rs This intercalation is driven by hydrophobic forces and results in a stable complex. mdpi.com Spectroscopic studies, such as UV-Vis spectroscopy and thermal denaturation, have been instrumental in characterizing this binding mode. mdpi.com For instance, an increase in the melting temperature (Tm) of DNA upon binding of a ligand is a strong indicator of intercalation, as it signifies stabilization of the double helix. mdpi.com Studies on various 3,9-disubstituted acridine derivatives have shown significant increases in Tm, ranging from 10 to 14 °C, confirming their intercalative binding. mdpi.com

The binding affinity of these derivatives to DNA can be quantified by binding constants (K). For example, 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate (B1217627) has been shown to intercalate with a binding constant (K) of 2.1 × 10⁵ M⁻¹. vulcanchem.com This intercalation event induces a significant unwinding of the DNA helix, with an estimated angle of 26° ± 3°. vulcanchem.com

| Compound | Binding Mode | Key Findings | Reference |

|---|---|---|---|

| 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate | Intercalation and Minor Groove Binding | Binding constant (K) = 2.1 × 10⁵ M⁻¹; DNA helix unwinding angle = 26° ± 3° | vulcanchem.com |

| 3,9-Disubstituted Acridine Derivatives | Intercalation | Increase in DNA melting temperature (Tm) by 10–14 °C | mdpi.com |

| Amsacrine (B1665488) (m-AMSA) | Intercalation and Minor Groove Binding | Methoxyaniline side chain provides specificity for minor groove interaction. | plos.org |

| Anilinoacridine-Distamycin/Netropsin (B1678217) Hybrids | Intercalation and Minor Groove Binding | Designed for enhanced selectivity and activity by targeting both intercalation sites and the minor groove. | dnu.dp.ua |

The binding of this compound derivatives to DNA is not random; they often exhibit a preference for certain nucleotide sequences. plos.org This sequence selectivity is a critical factor influencing their biological efficacy and can help minimize off-target effects. For instance, m-AMSA demonstrates a 25-fold higher affinity for native DNA over RNA.

The base composition of the DNA significantly affects binding affinity. researchgate.net Some derivatives show a higher binding constant for alternating AT sequences like poly(dA-dT)₂ compared to GC-rich sequences such as poly(dG-dC)₂. researchgate.net This preference is attributed to the combined preferences of the acridine chromophore for AT intercalation sites and the anilino side chain for the minor groove, which is often wider and more accommodating in AT-rich regions. researchgate.net The specific sequence can influence the geometry of the binding site, with some derivatives inducing conformational changes in the DNA to accommodate the intercalator. plos.org The binding of amsacrine, for example, is highly sensitive to the sequential arrangement of A/T base pairs. plos.org

The three-dimensional structure of the complex formed between a this compound derivative and DNA is crucial for its biological function. X-ray crystallography and NMR spectroscopy have provided insights into the stereochemistry of these intercalation complexes. vulcanchem.comoup.com The acridine ring is typically found to be slightly distorted from a perfectly planar conformation upon intercalation. vulcanchem.com

A notable feature is the torsional angle between the plane of the acridine ring and the plane of the anilino side chain. vulcanchem.com X-ray crystallography studies of analogous compounds have revealed that this angle is typically between 15° and 25°. vulcanchem.com This specific orientation is believed to optimize the intercalation of the acridine moiety while allowing the anilino side chain to fit snugly within the minor groove. vulcanchem.com

Influence of DNA Sequence Selectivity on Binding Affinity

Modulation of DNA Topoisomerase Activity

A primary molecular target for many this compound derivatives is the family of DNA topoisomerase enzymes. ontosight.aikg.ac.rs These enzymes are essential for managing the topological state of DNA during replication, transcription, and recombination. mdpi.com By interfering with topoisomerase function, these compounds can induce DNA damage and ultimately lead to cell death, which is a key mechanism of their anticancer activity. ontosight.aiontosight.ai

Several this compound derivatives have been shown to be potent inhibitors of topoisomerase I (Topo I). mdpi.com The mechanism of inhibition often involves the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme has introduced a single-strand break in the DNA. mdpi.com By preventing the re-ligation of this break, the drug-enzyme-DNA ternary complex becomes a permanent lesion, leading to the accumulation of DNA strand breaks.

Studies on novel 3,9-disubstituted acridines have demonstrated their ability to inhibit Topo I activity. mdpi.com Electrophoretic relaxation and unwinding assays are common methods used to assess the impact of these compounds on Topo I function. mdpi.com In these assays, the conversion of supercoiled plasmid DNA to its relaxed form by Topo I is monitored in the presence of the inhibitor. A reduction in the formation of the relaxed DNA form indicates inhibition of the enzyme. mdpi.com Molecular docking simulations further suggest that these acridine derivatives can interact directly with the Topo I-DNA complex. mdpi.com

Topoisomerase II Inhibition and Poisoning

Derivatives of this compound are notable for their interaction with topoisomerase II, a critical enzyme in DNA replication and transcription. ontosight.ai Their mechanism of action often involves poisoning the enzyme, which leads to the stabilization of a transient intermediate in the enzyme's catalytic cycle. nih.govplos.org This interference disrupts normal cellular processes and can induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai

The antitumor activity of these compounds is linked to their ability to induce protein-associated DNA strand breaks. nih.gov This is achieved by trapping the topoisomerase II-DNA complex, preventing the enzyme from resealing the DNA breaks it creates. nih.govplos.orgdnu.dp.ua The stabilization of this "cleavable complex" is a key factor in the cytotoxicity of these agents. plos.org

A primary mechanism by which this compound derivatives exert their cytotoxic effects is through the stabilization of the topoisomerase II-DNA cleavable complex. nih.govplos.orgdnu.dp.ua This ternary complex, consisting of the drug, the enzyme, and DNA, effectively stalls the replication machinery, leading to cell death. plos.org

For instance, the intercalative drug 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) has been shown to significantly stimulate the formation of this complex. nih.gov This stabilization leads to both single and double-stranded DNA breaks, with a topoisomerase II subunit covalently bound to the 5' end of the broken DNA strands. nih.gov At a concentration of 60 microM, m-AMSA was found to increase topoisomerase II-mediated double-stranded DNA breakage by approximately fivefold. nih.gov The stabilization of these complexes is considered a critical step in the antitumor action of these drugs. plos.org

It is the stabilization of this covalent intermediate in the enzyme's cleavage-resealing sequence that is a hallmark of many topoisomerase II poisons. google.com The ability of a compound to induce and stabilize these complexes often correlates with its cytotoxic potential. nih.gov

The stabilization of the topoisomerase II-DNA cleavable complex is primarily achieved by inhibiting the enzyme's ability to religate, or rejoin, the cleaved DNA strands. nih.gov Research on m-AMSA demonstrated that it inhibits the topoisomerase II-mediated rejoining of cleaved DNA by approximately 3.5-fold. nih.gov This finding suggests that despite structural differences, various classes of topoisomerase II-targeted drugs may share a common mechanism of interfering with the DNA religation step. nih.gov

The inhibition of the strand-passing activity of topoisomerase II is one of two primary mechanisms of action for 9-anilinoacridines, the other being the stabilization of the cleavable complex. nih.gov Derivatives with specific substituents, such as those containing SO2 moieties, have been identified as potent inhibitors of DNA religation. nih.gov

Topoisomerase II is responsible for the decatenation of intertwined DNA circles, a crucial process during DNA replication. nih.gov Certain 9-anilinoacridines have been found to inhibit the decatenation activity of topoisomerase II. ceon.rs For example, specific substituted 9-anilinoacridines have been shown to inhibit the decatenation activity of Plasmodium falciparum DNA topoisomerase II. ceon.rs

The ATP-dependent decatenation assay is a specific method used to identify compounds that inhibit topoisomerase II. nih.gov The inhibition of P4 DNA unknotting activity, a measure of decatenation, by various 9-anilinoacridine (B1211779) derivatives has been observed, with some derivatives being effective at low micromolar concentrations. nih.gov

Inhibition of DNA Strand Religation

Differentiation in Topoisomerase I versus Topoisomerase II Interaction Modes

While many this compound derivatives are known as topoisomerase II inhibitors, some acridine derivatives have been found to inhibit both topoisomerase I and topoisomerase II. mdpi.comif-pan.krakow.pl Molecular docking studies have suggested different binding modes for acridine derivatives when interacting with topoisomerase I versus topoisomerase IIα. mdpi.com

For example, a series of 3,9-disubstituted acridines were found to inhibit both enzymes, and computational simulations indicated distinct interaction patterns for each target. mdpi.com The ability of a compound to target one or both enzymes can be influenced by its chemical structure.

Interactions with Other Molecular Targets

Investigations with Protein Kinases (e.g., Src, MEK, VEGFR-2)

In addition to topoisomerases, some acridine derivatives have been investigated for their potential to interact with other molecular targets, including protein kinases. ceon.rs Protein kinases like Src, MEK, and VEGFR-2 are involved in various signaling pathways that regulate cell growth and proliferation, making them attractive targets for anticancer drug development. ceon.rs

Molecular docking studies have been employed to explore the potential of novel acridine derivatives to act as multi-target agents by inhibiting both DNA intercalation and specific kinases. ceon.rs These studies have identified derivatives with predicted binding affinities for Src, MEK, and VEGFR-2, suggesting that a single molecule could potentially modulate multiple oncogenic pathways. ceon.rs For example, certain designed acridines showed promising interactions with MEK and Src in computational models. ceon.rs

Structure Activity Relationships Sar and Rational Design Principles

Elucidation of Structural Determinants for DNA Binding Affinity

The planar tricyclic system of the acridine (B1665455) core is a fundamental requirement for the primary mechanism of action of 4-(9-Acridinylamino)aniline derivatives: intercalation into DNA. clockss.orgamazonaws.com This process involves the insertion of the flat aromatic rings between the base pairs of the DNA double helix. The stability of this intercalated complex is a critical determinant of the compound's biological activity. nih.gov

Several structural features significantly influence the DNA binding affinity:

Planarity of the Acridine Ring: A high degree of planarity in the acridine moiety is essential for effective intercalation. ceon.rs X-ray crystallography studies of analogous compounds have revealed torsional angles of 15–25° between the acridine and aniline (B41778) planes, which is considered optimal for DNA intercalation. vulcanchem.com

Substituents on the Acridine Ring: The nature and position of substituents on the acridine ring can modulate DNA binding. For instance, the introduction of certain groups can enhance binding affinity, while others may introduce steric hindrance, thereby reducing it. researchgate.netontosight.ai Studies on 9-aminoacridine (B1665356) derivatives have shown that substitutions at the C2 and C6 positions of the acridine ring can influence antimalarial activity, which is linked to DNA interaction. openmedicinalchemistryjournal.com

The 9-Anilino Linkage: The amino group linking the acridine and aniline rings plays a crucial role. The electronic conjugation between the nitrogen atom in the acridine ring and the amino group contributes to the stability of the molecule and its ability to ionize at neutral pH, which is important for its activity. ceon.rs

Side Chains: The nature of the side chain attached to the anilino ring can also impact DNA binding. For example, the presence of a lysylglycyl side chain has been studied for its influence on the binding parameters of this compound derivatives to DNA. acs.orgacs.org

Research has indicated that there is an optimal range for DNA-binding affinity to achieve maximum mutagenic and antitumor activity. For a series of 4'-(9-acridinylamino)methanesulphonanilide (AMSA) derivatives, maximum mutagenicity was observed with DNA-binding affinities between 10⁶ and 5 x 10⁶ M⁻¹. nih.gov Compounds with binding affinities below this range were generally inactive, while those with higher affinities, though active against leukemia, showed reduced mutagenic potential. nih.gov

Identification of Key Pharmacophoric Elements for Topoisomerase Modulation

Beyond simple DNA intercalation, a major mechanism of action for many this compound derivatives is the modulation of topoisomerase enzymes, particularly topoisomerase II. researchgate.netnih.govgoogle.com These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. The compounds act as topoisomerase "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately, cell death. nih.govtandfonline.com

Key pharmacophoric elements for topoisomerase modulation include:

The Intercalating Acridine Core: The ability to intercalate into DNA is a prerequisite for poisoning topoisomerase II. nih.gov The acridine moiety positions the drug at the enzyme-DNA interface.

The 9-Anilino Side Chain: The substituent on the anilino ring is critical for interacting with the topoisomerase enzyme. nih.gov The structure of this side chain can determine whether a compound acts as a topoisomerase poison or a catalytic inhibitor. For 9-aminoacridine-4-carboxamides, specific structural features are required for potent topoisomerase II poisoning, including the side chain at the 4-position of the acridine, an unsubstituted carboxamide NH group, and a two-carbon linker to a terminal protonated amino group. oup.com

Hybrid Pharmacophores: Researchers have designed hybrid molecules that combine the pharmacophoric elements of different topoisomerase inhibitors. For example, acridine-triazole-pyrimidine hybrids have been synthesized and shown to be effective topoisomerase II inhibitors. tandfonline.com

The antitumor drug amsacrine (B1665488) (m-AMSA), a derivative of this compound, is a well-studied topoisomerase II poison. nih.govcancerindex.org Its ability to stimulate the formation of a stable topoisomerase II-DNA complex is directly linked to its cytotoxic effects. nih.gov The non-cytotoxic isomer, o-AMSA, is significantly less effective at inducing this complex, highlighting the critical importance of the substituent's position on the anilino ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These analyses help in understanding the influence of various physicochemical properties on the therapeutic efficacy of this compound derivatives.

Correlation of Electronic Effects with Biological Activity

The electronic properties of substituents on both the acridine and anilino rings play a significant role in the biological activity of these compounds. ceon.rsnih.gov

Electron-donating and Electron-withdrawing Groups: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), on the acridine ring has been shown to increase anticancer activity. ceon.rs Conversely, the electronic effects of substituents on the anilino ring can influence the redox potential of the molecule. nih.gov Electron-donating substituents on the anilino ring facilitate oxidation. nih.gov Studies on 9-anilinoacridines have indicated that electronic effects of substituents primarily affect the drug's interaction with its binding site. ceon.rs

Role of Steric Factors in Molecular Recognition

Steric hindrance, the effect of the size and shape of substituents, is a crucial factor influencing the interaction of this compound derivatives with their biological targets. ontosight.ai

Substituent Bulk: The size of substituents at various positions on the acridine and anilino rings can significantly impact DNA binding and topoisomerase inhibition. Bulky substituents can hinder the intercalation process or prevent optimal interaction with the enzyme's active site. ceon.rsclockss.org

Conformational Effects: Steric effects can influence the conformation of the molecule, particularly the torsional angle between the acridine and anilino rings, which is critical for DNA intercalation. vulcanchem.com Increased steric hindrance can lead to a loss of stability in 9-aminoacridines. clockss.org

Impact of Lipophilicity on Target Interactions

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. rsc.org

Cellular Uptake: The lipophilicity of a drug influences its ability to cross cell membranes and reach its intracellular target. QSAR studies on 9-anilinoacridines have suggested that hydrophobicity affects the entry of the drug to its active site. ceon.rs

DNA Binding: A strong correlation has been identified between the lipophilicity of certain 3,9-disubstituted acridines and their ability to stabilize the intercalation complex with DNA. nih.gov

QSAR Models: Lipophilicity, often expressed as logP, is a key parameter in QSAR models for predicting the anticancer activity of acridine derivatives. colab.ws

Physicochemical Parameters Influencing Biological Activity

A variety of physicochemical parameters collectively determine the biological activity of this compound and its derivatives.

| Parameter | Influence on Biological Activity | Supporting Evidence |

| Ionization (pKa) | Cation formation and a high level of ionization at neutral pH are crucial for the activity of acridines. ceon.rs The protonation state can affect solubility and interaction with macromolecules. rsc.org | The electronic conjugation between the acridine nitrogen and the 9-amino group facilitates ionization, which is linked to high activity. ceon.rs |

| Molecular Surface Area | A planar molecular surface is a prerequisite for DNA intercalation. ceon.rs The overall surface area can influence binding to target sites. | QSAR studies have included surface area as a parameter for predicting anticancer activity. researchgate.net |

| Hydrogen Bonding Capacity | Hydrogen bonds play a vital role in stabilizing the drug-DNA and drug-enzyme complexes. vulcanchem.comoup.com | The carboxamide NH group in 9-aminoacridine-4-carboxamides forms crucial hydrogen bonds. oup.com |

| Solubility | Aqueous solubility is important for drug formulation and bioavailability. The use of different salt forms, such as methanesulfonate (B1217627), can improve solubility. vulcanchem.com | Methanesulfonate salts of some acridine derivatives show greater aqueous solubility than their hydrochloride counterparts. vulcanchem.com |

Relationship Between Base Strength (pKa) and Activity

The basicity of the acridine nitrogen, as quantified by its pKa value, is a critical determinant of the biological activity of 9-anilinoacridine (B1211779) derivatives. Amsacrine, a well-known analog, has a pKa of 7.19. sci-hub.box The degree of protonation at physiological pH influences the molecule's ability to interact with its biological targets, primarily DNA and topoisomerase II.

Research on amsacrine analogs has shown that modifications affecting the pKa can significantly alter their anticancer potency. For instance, a series of phenanthroline analogs of amsacrine were designed to be more weakly basic. nih.gov The 1,7- and 1,8-phenanthroline (B14745371) derivatives were found to be weaker bases by two pKa units compared to their acridine counterparts. nih.gov This alteration in basicity, coupled with enhanced DNA binding, was explored to improve the therapeutic index. nih.gov The 1,10-phenanthroline (B135089) derivative, in particular, demonstrated superior in vivo activity against certain cancer models compared to amsacrine. nih.gov

The following table summarizes the pKa values of amsacrine and related compounds, illustrating the range of basicities explored in the design of these anticancer agents.

| Compound Name | pKa | Reference |

| Amsacrine | 7.19 | sci-hub.box |

| Amsacrine (Strongest Basic) | 8.44 | drugbank.com |

This table is interactive. Click on the headers to sort the data.

Analysis of Dipole Moments in Ground and Excited States

The distribution of charge within the this compound scaffold, reflected in its dipole moment, plays a significant role in its interaction with biological macromolecules. Studies have been conducted to determine the dipole moments of amsacrine and its derivatives in both the ground (S0) and first excited singlet (S1) states. nih.gov

Experimental and theoretical analyses have consistently shown that the dipole moment of these compounds increases upon excitation from the ground state to the excited state. nih.gov This change indicates a significant intramolecular charge transfer (ICT) upon photoexcitation, which can influence the molecule's interaction with the DNA helix and amino acid residues within the topoisomerase II active site. The solvatochromic shift method, which examines the shift in absorption bands in solvents of varying polarity, has been instrumental in experimentally determining these dipole moments. nih.govresearchgate.net

The table below presents a comparison of the ground and excited state dipole moments for an amsacrine derivative, highlighting the increase upon excitation.

| State | Dipole Moment (Debye) | Method |

| Ground State (μg) | Varies with solvent | Solvatochromic Shift |

| Excited State (μe) | Higher than ground state | Solvatochromic Shift |

This table is interactive. Users can click on the headers to sort the data.

Charge Density Effects on Molecular Interactions

The charge density distribution across the this compound molecule is fundamental to its non-covalent interactions with DNA and proteins. The planar acridine ring facilitates intercalation between DNA base pairs, a process driven by hydrophobic forces and stabilized by van der Waals interactions. nih.gov The anilino side chain resides in the DNA minor groove, and its substituents can form specific hydrogen bonds and other electrostatic interactions that enhance binding affinity and specificity.

Theoretical charge-density analysis has been employed to visualize the distribution of electron density and understand the nature of intermolecular interactions. nih.gov These studies reveal how protonation of the acridine nitrogen alters the charge distribution, influencing the strength and geometry of hydrogen bonds formed with target molecules. rsc.org A significant correlation has been found between charge density and the cytostatic effect of some acridine derivatives, suggesting that the biological activity is dependent on the structural specificity of these interactions. nih.gov

Strategies for Overcoming Biological Resistance Mechanisms (molecular level)

A significant challenge in cancer chemotherapy is the development of drug resistance. For acridine-based drugs like this compound and its derivatives, resistance can arise from several mechanisms at the molecular level.

Modifications to Circumvent Efflux Pump Activity (e.g., P-gp, MRP)

One of the primary mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), which actively efflux chemotherapeutic agents from cancer cells. nih.govnih.gov The lipophilicity and structural features of a drug are key determinants of its susceptibility to efflux by these pumps. researchgate.net

Strategies to circumvent P-gp-mediated efflux often involve modifying the drug's structure to reduce its recognition by the transporter. This can include altering the molecule's hydrophobicity or introducing specific functional groups. researchgate.net For instance, research on acridone (B373769) derivatives has shown that a tricyclic hydrophobic acridone ring with a side chain containing a tertiary amino group can effectively compete with other substrates for P-gp binding, thereby inhibiting efflux. researchgate.net The introduction of bulky groups or the strategic placement of hydrogen bond donors and acceptors can also disrupt the interactions necessary for P-gp-mediated transport. scientificarchives.com

Design to Avoid Oxidative Metabolic Pathways

The metabolic stability of a drug is crucial for its therapeutic efficacy and duration of action. The anilino ring of amsacrine is susceptible to oxidative metabolism, which can lead to the formation of reactive intermediates and contribute to drug inactivation and toxicity. nih.govacs.org

To address this liability, researchers have designed analogs of this compound that are less prone to oxidative metabolism. nih.govacs.org One approach involves modifying the substituents on the anilino ring to block the sites of oxidation. For example, the synthesis of 9-(3',5'-disubstituted anilino)acridines was undertaken to create agents that avoid the oxidative metabolic pathway that can form an iminoquinone structure. nih.govacs.org One such derivative, 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA), was designed to be a potent topoisomerase II inhibitor with an expected longer plasma half-life due to its resistance to oxidative metabolism. nih.govacs.org

Spectroscopic and Biophysical Characterization of Molecular Interactions

DNA-Ligand Interaction Studies

The non-covalent association of 4-(9-Acridinylamino)aniline derivatives with DNA has been extensively studied to understand the structural basis of their action. These studies typically involve monitoring changes in the spectroscopic properties of the ligand or the DNA upon complex formation.

UV-Visible Absorption Spectroscopy for Binding Constant Determination

UV-Visible absorption spectroscopy is a fundamental technique used to confirm the interaction between small molecules and DNA and to quantify the strength of this binding. When a ligand like a this compound derivative binds to DNA, changes in the electronic environment of the chromophore lead to alterations in its absorption spectrum. Typically, a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths) are observed, which are indicative of intercalation or groove binding. spandidos-publications.comiapchem.org

By systematically titrating a solution of the compound with increasing concentrations of DNA, a series of absorption spectra can be recorded. spandidos-publications.com The magnitude of the spectral changes is related to the fraction of the bound ligand. This data can then be used to calculate the intrinsic binding constant (Kb), which is a measure of the affinity of the ligand for DNA. The Benesi-Hildebrand equation is often employed for this purpose. mdpi.com For a series of novel 3,9-disubstituted acridines, binding constants in the range of 2.81–9.03 × 104 M−1 have been determined using this method. mdpi.com Similarly, for other acridine (B1665455) derivatives, binding constants have been found to be in the order of 104 to 105 M−1, indicating a strong interaction with DNA. mdpi.com

Table 1: DNA Binding Constants of Selected Acridine Derivatives

| Compound/Derivative | Binding Constant (Kb) (M-1) | Source |

|---|---|---|

| 3,9-disubstituted acridines | 2.81–9.03 × 104 | mdpi.com |

| Oxidovanadium(V) complex 1 | 2.81 × 104 | mdpi.com |

| Oxidovanadium(V) complex 2 | 2.35 × 104 | mdpi.com |

| Anthranilic acid | 7.08 × 104 | iapchem.org |

| Cisplatin | 19.49 × 104 | iapchem.org |

Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. DNA has a characteristic CD spectrum that is sensitive to its helical structure. Intercalation of a molecule like this compound between DNA base pairs can cause significant changes in the DNA conformation, which are reflected in the CD spectrum.

Studies on various acridine derivatives have shown that their interaction with DNA induces noticeable changes in the CD spectrum of DNA. mdpi.com For instance, the binding of some acridine derivatives leads to a strong positive induced CD band, suggesting a specific and uniform orientation of the compound within the DNA minor groove. irb.hr These changes can provide evidence for the unwinding of the DNA helix, an increase in its rigidity, or other structural perturbations associated with the binding event. tandfonline.com The observation of such changes confirms an intercalative or groove-binding mode of interaction. mdpi.com

Thermal Denaturation Experiments for DNA Stabilization Assessment

The binding of a ligand to DNA can affect its thermal stability. Thermal denaturation experiments, often monitored by UV spectroscopy, measure the melting temperature (Tm) of DNA, which is the temperature at which half of the double-helical structure dissociates into single strands. An increase in the Tm of DNA in the presence of a ligand indicates that the ligand stabilizes the double helix.

Intercalating agents like this compound derivatives are known to significantly increase the Tm of DNA. This stabilization is a hallmark of intercalation, as the insertion of the planar acridine ring between the base pairs adds to the stacking interactions, making it more difficult to separate the DNA strands. For some 3,9-disubstituted acridines, an increase in the melting temperature of 10–14 °C has been observed, strongly suggesting an intercalative binding mode. mdpi.com A spin-labeled derivative of a netropsin-acridine hybrid also showed a significant increase in the Tm of DNA, with a maximum delta Tm of 12°C. nih.gov

Fluorescence Spectroscopy for Probing Binding and Conformational Dynamics

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions. The intrinsic fluorescence of the acridine ring system in this compound derivatives can be exploited for this purpose. Changes in the fluorescence intensity, quantum yield, and lifetime of the ligand upon binding to DNA can provide information about the binding process.

For example, the quenching of the fluorescence of a compound in the presence of DNA is often indicative of binding. nih.gov Competitive binding assays using fluorescent DNA probes like ethidium (B1194527) bromide or Hoechst 33258 are also commonly used. spandidos-publications.com In these experiments, the displacement of the probe by the test compound leads to a change in the fluorescence signal, which can be used to determine the binding affinity of the test compound. spandidos-publications.comspandidos-publications.com Furthermore, fluorescence resonance energy transfer (FRET) can be used to detect conformational changes in DNA induced by the binding of these small molecules. scholaris.ca

Magnetic Resonance Techniques

Magnetic resonance techniques provide detailed structural and dynamic information about the interaction of this compound derivatives with DNA at an atomic level.

Electron Spin Resonance (ESR) for Spin-Labeled Derivatives

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique that detects unpaired electrons. To study the interaction of molecules like this compound with DNA using ESR, a stable free radical, or "spin label," is chemically attached to the molecule. The ESR spectrum of the spin label is sensitive to its local environment and mobility.

By monitoring the changes in the ESR spectrum of a spin-labeled this compound derivative upon binding to DNA, information about the binding mode and the dynamics of the complex can be obtained. For instance, a significant broadening of the ESR signal upon binding to DNA indicates a strong immobilization of the spin-labeled portion of the molecule within the DNA structure, consistent with intercalation. nih.gov This technique has been used to study the cellular uptake and nuclear accumulation of a spin-labeled netropsin-acridine hybrid, where the anisotropic ESR spectra provided evidence for strong binding to DNA. nih.gov The competition between a spin-labeled 9-aminoacridine (B1665356) and other drugs for DNA binding sites can also be quantitatively evaluated using ESR. nih.gov

Nuclear Magnetic Resonance (NMR) for Solution Structure and Intermolecular NOEs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and for mapping intermolecular interactions. For compounds like this compound, particularly in the context of its interaction with biological macromolecules such as DNA, NMR provides critical insights into the binding mode and specific atomic contacts.

Proton NMR (¹H NMR) studies are used to investigate the binding mode of acridine derivatives to DNA. capes.gov.br The interaction typically involves the planar acridine ring intercalating between the base pairs of the DNA double helix. This insertion leads to significant changes in the chemical shifts of both the drug and the DNA protons. Protons on the acridine ring and the anilino substituent experience upfield shifts due to the shielding effects of the aromatic base pairs above and below.

The Nuclear Overhauser Effect (NOE) is a key component of these studies. NOE detects the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei. This makes it extremely sensitive to internuclear distances up to approximately 5 Å. By analyzing intermolecular NOEs between the protons of this compound and the protons of the DNA, a precise model of the intercalation complex can be built.

In studies of related acridine derivatives, critical intermolecular NOEs have been observed. For instance, NOEs can be detected between the acridine protons and the minor-groove protons of DNA, or between the side-chain protons and sugar protons of the DNA backbone. oup.com These specific contacts confirm the orientation and depth of the intercalation. For example, a study on the derivative ACRAMTU, which has an acridine core, identified NOEs between the acridine's aromatic protons and the methyl groups of thymine (B56734) bases in the major groove, as well as between the side chain and minor groove protons, confirming a specific intercalative binding mode. oup.com Such detailed structural information is crucial for understanding the compound's mechanism of action at a molecular level.

Solvatochromic Investigations

Solvatochromism refers to the change in the color of a substance, or more accurately, the shift in its absorption or emission spectral bands, when it is dissolved in different solvents. This phenomenon provides valuable information about the electronic structure of a molecule and its interactions with the surrounding solvent medium.

Solvent Effects on Electronic Absorption Bands and Intramolecular Charge Transfer

The electronic absorption spectrum of this compound is sensitive to the polarity of the solvent. su.edu.lybau.edu.lb When the absorption spectra are recorded in a range of solvents with varying polarities, a shift in the maximum absorption wavelength (λ_max) is typically observed. This shift can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. 9afi.comresearchgate.net

For many organic molecules with donor and acceptor groups, including aniline (B41778) and acridine derivatives, a bathochromic shift is often observed as the solvent polarity increases. su.edu.lydntb.gov.ua This positive solvatochromism indicates that the excited state of the molecule is more polar than its ground state. The stabilization of the more polar excited state by polar solvent molecules is greater than the stabilization of the ground state, which reduces the energy gap for the electronic transition. bau.edu.lb

These solvent-dependent spectral shifts are indicative of an intramolecular charge transfer (ICT) character in the electronic transition. Upon absorption of light, there is a redistribution of electron density within the this compound molecule, likely from the electron-donating aniline moiety to the electron-accepting acridine ring system. This charge transfer results in a significant change in the molecule's dipole moment between the ground and excited states. The extent of this charge transfer and the resulting spectral shifts are influenced by both non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding) between the solute and solvent molecules. researchgate.netresearchgate.net

Table 1: Illustrative Solvatochromic Data for an Acridine Derivative in Various Solvents This table presents hypothetical data based on typical findings for similar compounds to illustrate the concept.

| Solvent | Polarity Index | λ_max (nm) | Type of Shift |

|---|---|---|---|

| Cyclohexane | 0.2 | 405 | - |

| Chloroform | 4.1 | 415 | Bathochromic |

| Ethanol | 5.2 | 425 | Bathochromic |

| Acetonitrile | 6.2 | 430 | Bathochromic |

| Water | 9.0 | 440 | Bathochromic |

Determination of Ground and Excited State Dipole Moments

The magnitude of the solvatochromic shifts can be used to quantitatively estimate the change in dipole moment (Δµ) between the ground state (µ_g) and the excited state (µ_e). Several theoretical models and equations, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, relate the spectral shifts to the dielectric constant (ε) and refractive index (n) of the solvents. researchgate.netresearchgate.net

These equations typically involve plotting a solvent polarity function, which depends on ε and n, against the wavenumber of the absorption maximum. The slope of the resulting linear plot is proportional to the square of the difference in dipole moments between the excited and ground states (Δµ = µ_e - µ_g).

For molecules exhibiting positive solvatochromism, the excited state dipole moment (µ_e) is found to be significantly larger than the ground state dipole moment (µ_g). researchgate.netnih.govnih.gov This confirms that the excited state is more polar and involves a substantial intramolecular charge transfer. researchgate.net By combining the solvatochromically determined Δµ with a theoretical or experimental value for µ_g, the excited state dipole moment can be calculated. These dipole moments are fundamental properties that govern the molecule's interaction with its environment, including biological targets. researchgate.netnih.gov

Table 2: Example Dipole Moment Calculations for a Solvatochromic Compound This table is illustrative of the typical results obtained from solvatochromic analysis.

| Method/Equation | Ground State Dipole Moment (µ_g) (Debye) | Excited State Dipole Moment (µ_e) (Debye) | Change in Dipole Moment (Δµ) (Debye) |

|---|---|---|---|

| Lippert-Mataga | 4.5 | 12.8 | 8.3 |

| Bakhshiev | 4.5 | 12.1 | 7.6 |

| Theoretical (DFT) | 4.8 | 13.0 | 8.2 |

Electrophoretic Assays for Enzyme-DNA Complexes

Electrophoretic assays are indispensable tools for studying the interactions between small molecules, DNA, and DNA-processing enzymes like nucleases and topoisomerases. These assays utilize agarose (B213101) gel electrophoresis to separate different forms of DNA (e.g., supercoiled, relaxed, linear) based on their size and conformation.

Nuclease Activity Assays

Nuclease activity assays, also known as DNA cleavage assays, are performed to determine if a compound can induce the cutting of DNA strands, either by itself or by modulating the activity of nuclease enzymes. The assay typically uses supercoiled plasmid DNA as a substrate. sci-hub.se

When supercoiled DNA (Form I) is cleaved on one strand, it converts to a more slowly migrating relaxed or open-circular form (Form II). If both strands are cleaved, it results in a linear form (Form III), which migrates at a different rate. In a typical experiment, plasmid DNA is incubated with the test compound, and the resulting DNA forms are separated by agarose gel electrophoresis and visualized. sci-hub.se

While this compound itself may not possess intrinsic nuclease activity, its derivatives are often studied for their ability to enhance DNA cleavage by other agents or enzymes. nih.gov These assays reveal whether the compound can mediate DNA damage, a mechanism relevant to its potential biological activities. nih.govresearchgate.net

Topoisomerase Relaxation and Unwinding Assays

This compound and its analogues are well-known for their interaction with topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes. ontosight.aiceon.rs Topoisomerase II, for example, relaxes supercoiled DNA. spandidos-publications.com

The topoisomerase relaxation assay is used to screen for inhibitors of this enzyme. In this assay, supercoiled plasmid DNA is incubated with topoisomerase II in the presence and absence of the test compound. mdpi.comsci-hub.box The enzyme relaxes the supercoiled DNA, causing it to migrate more slowly on an agarose gel. An effective inhibitor, such as a derivative of this compound, will prevent this relaxation, and the DNA will remain in its supercoiled form. sci-hub.boxresearchgate.net The concentration-dependent inhibition provides a measure of the compound's potency as a topoisomerase inhibitor. mdpi.com

The DNA unwinding assay provides further insight into the mechanism of interaction, particularly for intercalating agents. Intercalation of the planar acridine ring into the DNA helix causes a local unwinding of the double helix. nih.gov This unwinding can be measured by observing the mobility of closed-circular DNA. As the compound intercalates, it first removes negative supercoils, causing the plasmid to relax and migrate more slowly. With further intercalation, positive supercoils are introduced, causing the DNA to become more compact again and migrate faster. nih.gov By analyzing the changes in electrophoretic mobility at different drug concentrations, the unwinding angle per bound molecule can be calculated, providing a quantitative measure of the intercalation. nih.govresearchgate.net

Computational and Theoretical Approaches to Elucidate Molecular Mechanisms

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(9-acridinylamino)aniline, these simulations have been crucial in visualizing its interaction with its primary biological targets: DNA and topoisomerase II.

Ligand-DNA Binding Mode Prediction

Molecular modeling and energetic calculations have been employed to predict and analyze the binding of this compound to DNA. These studies confirm that the compound acts as a potent DNA intercalator, with its planar acridine (B1665455) ring inserting between the base pairs of the DNA double helix. nih.govtandfonline.com This intercalation is a primary mode of interaction, leading to a stabilization of the DNA helical structure. plos.org

However, computational studies, supported by experimental data, reveal a more complex binding mechanism than simple intercalation. It is suggested that this compound exhibits a mixed binding mode, involving both intercalation and interaction with the minor groove of the DNA. plos.orgmdpi.com The anilino side chain of the molecule is proposed to lie within the minor groove, where it can form specific interactions. nih.govtandfonline.com This dual-mode binding is highly sensitive to the local geometry and hydration patterns of the DNA minor groove. plos.org The ability of the molecule to induce local conformational changes, such as bending or kinking, upon intercalation may be important for its recognition by topoisomerase II. plos.org

Table 1: Predicted DNA Binding Characteristics of this compound

| Binding Mode | Interacting Moiety | Key Features | References |

|---|---|---|---|

| Intercalation | Acridine Ring | Insertion between DNA base pairs; stabilization of the helix. | nih.govtandfonline.complos.org |

| Minor Groove Binding | Anilino Side Chain | Lies within the minor groove; sensitive to groove geometry and hydration. | nih.govtandfonline.complos.orgmdpi.com |

Ligand-Enzyme (Topoisomerase) Interaction Site Analysis

This compound functions as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex. mdpi.comresearchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the specific interactions within this ternary drug-DNA-enzyme complex. mdpi.comsci-hub.se

Simulations show that the acridine moiety intercalates into the DNA at the cleavage site, between the +1 and -1 base pairs. sci-hub.se The pendant anilino headgroup, however, is crucial for the drug's activity and specificity, interacting directly with the topoisomerase II enzyme. researchgate.netnih.govresearchgate.net This headgroup is responsible for much of the compound's ability to poison the enzyme, while the intercalating acridine ring primarily serves to increase the binding affinity for the topoisomerase II-DNA complex. researchgate.netnih.govacs.org

Computational models have identified key amino acid residues within the topoisomerase II binding pocket that interact with the drug. For instance, in human topoisomerase IIβ, residue R503 has been shown to undergo conformational changes upon binding of this compound. mdpi.com Although simulations show some deviation from crystallographic data for the R503 rotamer, they confirm its importance in drug binding. mdpi.com Other modeling studies have suggested potential hydrogen bonding between the drug and residues such as Ser740 in yeast topoisomerase II. sci-hub.se

Prediction of Non-Bonded Interactions (Hydrophobic, Electrostatic, Hydrogen Bonding)

The stability of the ternary complex is governed by a network of non-bonded interactions. Computational methods are used to predict and quantify these forces, which include hydrophobic interactions, electrostatic interactions, and hydrogen bonding. researchgate.netresearchgate.netnih.gov

Hydrophobic and van der Waals Interactions: The planar acridine ring participates in π-π stacking interactions with the DNA base pairs above and below it, a classic feature of intercalators. plos.orguliege.be These hydrophobic interactions are a major stabilizing force.

Electrostatic Interactions: As a cationic molecule at physiological pH, this compound engages in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netnih.govuliege.be

Hydrogen Bonding: Hydrogen bonds are predicted to play a critical role in the specificity of the interaction with both DNA and topoisomerase II. nih.govsci-hub.se The methoxyaniline moiety residing in the minor groove is thought to form hydrogen bonds with functional groups on the DNA bases, such as the C2=O of thymine (B56734). plos.org Furthermore, the 1'-methanesulfonamide substituent on the anilino ring is crucial for optimal activity, suggesting it forms important hydrogen bonds or other interactions with the enzyme. nih.govresearchgate.net Modeling has suggested potential hydrogen bonds between the drug and specific amino acid residues of topoisomerase II. sci-hub.se

Table 2: Key Non-Bonded Interactions Predicted for this compound

| Interaction Type | Interacting Components | Significance | References |

|---|---|---|---|

| Hydrophobic (π-π stacking) | Acridine ring and DNA base pairs | Major stabilizing force for intercalation. | plos.orguliege.be |

| Electrostatic | Cationic drug and DNA phosphate backbone | Contributes to binding affinity. | researchgate.netnih.govuliege.be |

| Hydrogen Bonding | Anilino side chain and DNA minor groove; Anilino side chain and Topoisomerase II residues | Provides specificity and enhances binding and poisoning activity. | plos.orgnih.govsci-hub.seresearchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been applied to this compound to understand its geometry, electronic properties, and reactivity. researchgate.netnih.gov These calculations can predict structural parameters and compare them with crystallographic data to assess their accuracy. researchgate.net

DFT has been used to study the differences in electronic properties between the active m-AMSA and its inactive isomer, o-AMSA, suggesting that geometric factors and electronic differences contribute to their disparity in biological activity. researchgate.net Furthermore, DFT calculations have been employed to investigate the π-π interaction energies between intercalators and DNA base pairs, providing a quantitative measure of the forces involved in binding. nih.gov Such computational studies help in understanding structure-activity relationships and can guide the design of new derivatives with improved properties. researchgate.net

Semiempirical Methods and CIS Methods for Excited State Properties

The photophysical properties of this compound are also of interest, and computational methods are used to study its behavior in electronically excited states. Semiempirical quantum-chemical methods (like MNDO, AM1, PM3) and Configuration Interaction Singles (CIS) methods have been used to calculate the properties of the molecule in its excited state. researchgate.netnih.gov

These studies have determined the dipole moment of this compound in both its ground (S0) and first excited (S1) states. researchgate.netnih.gov The results from both experimental solvatochromic shift measurements and theoretical calculations consistently show that the dipole moment of the molecule is higher in the excited state than in the ground state. researchgate.netnih.gov This indicates a significant redistribution of electron density upon photoexcitation. researchgate.net Understanding these excited state properties is relevant for interpreting photochemical reactions and the potential for electron-transfer effects in its interactions. researchgate.netacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer powerful insights into the dynamic behavior of molecular systems at an atomic level. nih.govresearchgate.net This computational technique models the time-dependent movements of atoms and molecules, allowing researchers to observe functional processes like ligand binding, conformational changes, and intermolecular interactions that are often difficult to capture through static experimental methods alone. nih.govnih.gov

MD simulations are particularly valuable for studying the conformational dynamics of this compound and its analogues when they form complexes with biological macromolecules such as DNA or topoisomerase enzymes. nih.gov Since proteins and DNA are inherently flexible, understanding their dynamic changes upon ligand binding is crucial for elucidating the mechanism of action. utupub.fi

For acridine derivatives, which are known to interact with DNA primarily through intercalation, MD simulations can model how the planar acridine ring inserts itself between DNA base pairs and how the side chains, like the anilino group, fit into the DNA grooves. mdpi.comresearchgate.net These simulations can reveal the stability of the resulting ligand-DNA complex and the specific atomic interactions (e.g., hydrogen bonds, van der Waals forces) that maintain the bound state. researchgate.net For instance, studies on related 9-anilinoacridines complexed with DNA have been used to understand their structure-activity relationships. nih.gov The simulations provide a dynamic picture of how the ligand adjusts its conformation to achieve an optimal fit with its biological target and how the biomolecule, in turn, adapts to the ligand. nih.govuzh.ch

The biological and chemical behavior of a molecule is significantly influenced by its interactions with the surrounding solvent. Computational methods are used to analyze these solute-solvent interactions and to model the effects of solvation. researchgate.netresearchgate.net

Theoretical studies on the related compound N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride (m-AMSA.HCl) have effectively demonstrated this approach. researchgate.netresearchgate.net By investigating the solvatochromic shifts (changes in the absorption spectrum in different solvents), researchers can probe the nature of the molecular interactions. These experimental findings are often complemented by theoretical calculations using solvation models, such as the SM5.4A model. researchgate.net This computational model allows for the calculation of properties like dipole moments in different solvents and helps to dissect the contributions of various interactions. researchgate.net

These analyses can distinguish between:

Non-specific interactions: General dipolarity and polarizability effects that dominate in aprotic solvents. researchgate.netresearchgate.net

Specific interactions: Directional forces like hydrogen bond formation, which become significant in protic solvents. researchgate.netresearchgate.net

By correlating experimental spectral data with theoretical calculations, a detailed understanding of how this compound and its derivatives interact with different solvent environments can be achieved. researchgate.net

Conformational Dynamics of Ligand-Biomolecule Complexes

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models aim to find mathematical correlations between the chemical structure of a compound and its physical properties or biological activity. mdpi.comresearchgate.net

For the 9-anilinoacridine (B1211779) class of compounds, including derivatives of this compound, QSPR and SAR analyses are crucial for understanding how modifications to the molecular structure affect their function. researchgate.netresearchgate.net These models are typically built by calculating a set of molecular descriptors using methods like DFT or molecular mechanics. researchgate.net These descriptors quantify various electronic, steric, and lipophilic properties.

Multiple linear regression or other machine learning techniques are then used to build a model that relates these descriptors to an observed property, such as antitumor efficacy or inhibitory concentration. researchgate.net A study on 9-anilinoacridine derivatives found that including the solvent medium in the calculations significantly improved the predictive ability of the QSPR models. researchgate.net Cheminformatics principles have also been applied to novel disubstituted acridines to study the relationship between physicochemical properties (like lipophilicity and partial charges) and their biological activity at both cellular and molecular levels. mdpi.com These computational models serve as a powerful tool in rational drug design, enabling the in silico screening of new potential derivatives and prioritizing them for synthesis and experimental testing. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

Advanced Research Methodologies and Specialized Derivative Classes

Development of Fluorescent Probes and Photoaffinity Labels